molecular formula C19H25Cl3N2O4 B2955083 N-(5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)-2,6-dimethylmorpholine-4-carboxamide CAS No. 377767-32-3

N-(5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)-2,6-dimethylmorpholine-4-carboxamide

Cat. No.: B2955083
CAS No.: 377767-32-3
M. Wt: 451.77
InChI Key: KTZIOEPYGRSFDS-UHFFFAOYSA-N
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Description

N-(5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)-2,6-dimethylmorpholine-4-carboxamide is a complex organic compound characterized by its unique structural features. This compound contains a benzo[d][1,3]dioxole ring, a morpholine ring, and a trichloromethyl group, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)-2,6-dimethylmorpholine-4-carboxamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Trichloromethyl Group: This step often involves the chlorination of a methyl group using reagents like carbon tetrachloride (CCl₄) in the presence of a catalyst such as iron(III) chloride (FeCl₃).

    Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable amine reacts with a halogenated precursor.

    Final Coupling: The final step involves coupling the benzo[d][1,3]dioxole derivative with the morpholine derivative under conditions that promote amide bond formation, such as using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole ring, using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can target the trichloromethyl group, converting it to a methyl group using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring, where nucleophiles can replace substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of methyl derivatives

    Substitution: Formation of various substituted morpholine derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, N-(5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)-2,6-dimethylmorpholine-4-carboxamide is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)-2,6-dimethylmorpholine-4-carboxamide involves its interaction with specific molecular targets. The trichloromethyl group and the morpholine ring are likely to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(tert-butyl)-2-(chloromethyl)benzo[d][1,3]dioxol-2-yl)-2,6-dimethylmorpholine-4-carboxamide
  • N-(5-(tert-butyl)-2-(bromomethyl)benzo[d][1,3]dioxol-2-yl)-2,6-dimethylmorpholine-4-carboxamide

Uniqueness

Compared to similar compounds, N-(5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)-2,6-dimethylmorpholine-4-carboxamide is unique due to the presence of the trichloromethyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a distinct candidate for various applications where such properties are desirable.

Properties

IUPAC Name

N-[5-tert-butyl-2-(trichloromethyl)-1,3-benzodioxol-2-yl]-2,6-dimethylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25Cl3N2O4/c1-11-9-24(10-12(2)26-11)16(25)23-19(18(20,21)22)27-14-7-6-13(17(3,4)5)8-15(14)28-19/h6-8,11-12H,9-10H2,1-5H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZIOEPYGRSFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)NC2(OC3=C(O2)C=C(C=C3)C(C)(C)C)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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